N-(3-chloro-2-methylphenyl)-N'-(3-methylbutyl)ethanediamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-N-isopentylethanediamide is an organic compound characterized by the presence of a chloro-substituted aromatic ring and an isopentyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-N-isopentylethanediamide typically involves the reaction of 3-chloro-2-methylaniline with isopentylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of N-(3-Chloro-2-methylphenyl)-N-isopentylethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-N-isopentylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The chloro group in the aromatic ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles (amines, thiols), basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-N-isopentylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopentyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the chloro-substituted aromatic ring but differs in the presence of a thiazole ring.
2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide: Contains a similar chloro-substituted aromatic ring but has a nicotinamide moiety.
Uniqueness
N-(3-Chloro-2-methylphenyl)-N-isopentylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19ClN2O2 |
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Molecular Weight |
282.76 g/mol |
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(3-methylbutyl)oxamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-9(2)7-8-16-13(18)14(19)17-12-6-4-5-11(15)10(12)3/h4-6,9H,7-8H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
HEQWGDGWDLQTSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C)C |
Origin of Product |
United States |
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